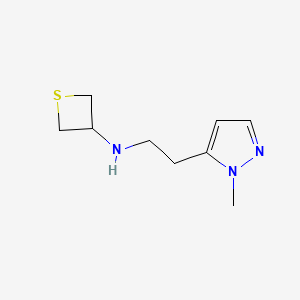
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . Thietane, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with a thietane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including amination, reduction, and condensation reactions. These methods are optimized for high yield and purity, often involving the use of advanced techniques such as chromatography and spectroscopy for product isolation and characterization .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more stable form.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high efficiency and selectivity .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives. These products have distinct chemical and physical properties, making them useful in different applications .
Aplicaciones Científicas De Investigación
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-{2-[1-Methyl-1-(1H-pyrazol-5-yl)ethyl]phenyl}amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
Propiedades
Fórmula molecular |
C9H15N3S |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
N-[2-(2-methylpyrazol-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-9(3-5-11-12)2-4-10-8-6-13-7-8/h3,5,8,10H,2,4,6-7H2,1H3 |
Clave InChI |
YXCGHPAGZLGKGE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CCNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


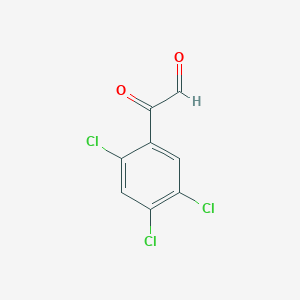
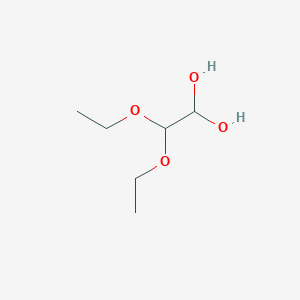
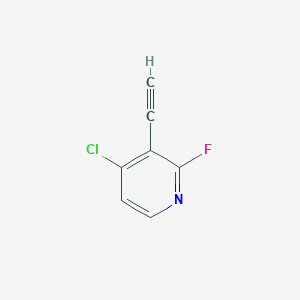

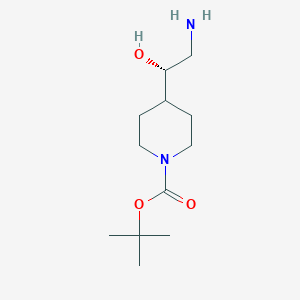
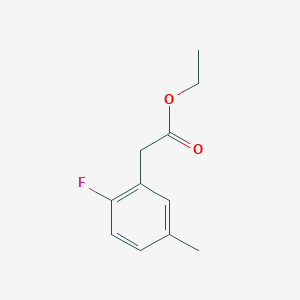

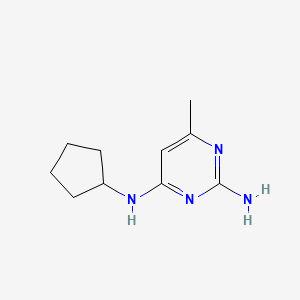
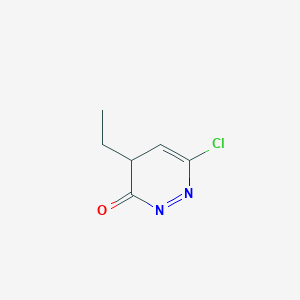
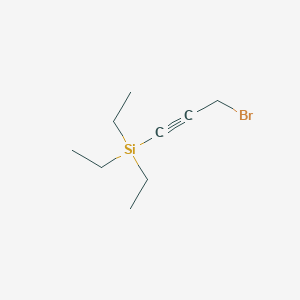
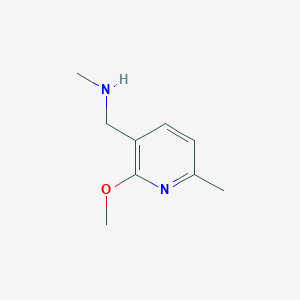
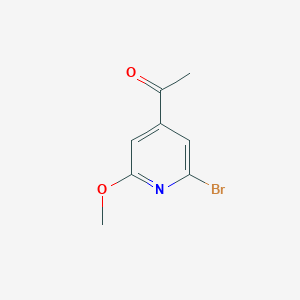
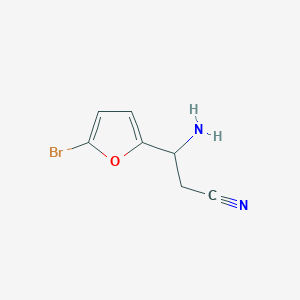
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
